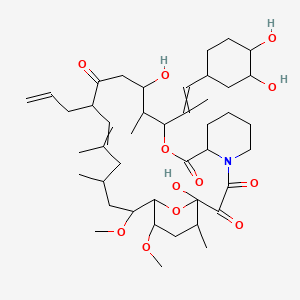

Demethomycin

Descripción

Propiedades

Número CAS |

127984-76-3 |

|---|---|

Fórmula molecular |

C43H67NO12 |

Peso molecular |

790.0 g/mol |

Nombre IUPAC |

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dihydroxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(53-7)39-37(54-8)21-27(5)43(52,56-39)40(49)41(50)44-16-11-10-13-31(44)42(51)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(48)22-29/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3/b24-18+,26-20+/t25-,27+,28+,29-,30+,31-,32+,33-,35+,36-,37-,38+,39+,43+/m0/s1 |

Clave InChI |

VHOPGJHKSPGXIZ-NURRSENYSA-N |

SMILES canónico |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)O)O)C)O)C)OC)OC |

Origen del producto |

United States |

Foundational & Exploratory

Demeclocycline's Mechanism of Action on Bacterial Ribosomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of demeclocycline, a tetracycline-class antibiotic, on bacterial ribosomes. It delves into the molecular interactions, binding affinities, and the structural basis of its inhibitory effect on bacterial protein synthesis. This document synthesizes quantitative data, details key experimental methodologies, and presents visual representations of experimental workflows to serve as a resource for researchers in microbiology, structural biology, and antibiotic drug development.

Introduction

Demeclocycline is a broad-spectrum tetracycline antibiotic that exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2] Like other tetracyclines, its primary target is the bacterial 70S ribosome, a complex ribonucleoprotein machine responsible for translating messenger RNA (mRNA) into protein.[1][2][3] Understanding the precise mechanism of action of demeclocycline at the atomic level is crucial for comprehending its efficacy, the development of resistance, and for the rational design of novel antibiotics that can overcome existing resistance mechanisms. This guide will explore the core aspects of demeclocycline's interaction with the bacterial ribosome.

Mechanism of Action at the Bacterial Ribosome

The canonical mechanism of action for demeclocycline, and tetracyclines in general, involves the specific inhibition of the elongation phase of protein synthesis.[4] This is achieved through high-affinity binding to the 30S ribosomal subunit, which is a key component of the 70S ribosome.[1][2][3][4]

2.1. Binding to the 30S Ribosomal Subunit:

Demeclocycline binds to a primary site on the 30S subunit, sterically hindering the binding of aminoacyl-tRNA (aa-tRNA) to the acceptor (A) site of the ribosome.[1][2][4] By occupying this critical site, demeclocycline effectively prevents the incoming aa-tRNA from recognizing and binding to its corresponding codon on the mRNA. This blockage halts the addition of new amino acids to the growing polypeptide chain, thereby arresting protein synthesis.[4]

While the primary and most well-characterized binding site is on the 30S subunit, some evidence suggests a weaker, secondary binding interaction with the 50S ribosomal subunit.[2] However, the primary inhibitory effect is attributed to its action on the 30S subunit.

2.2. Molecular Interactions:

The binding of demeclocycline to the 30S subunit is a highly specific interaction mediated by a network of hydrogen bonds, electrostatic interactions, and van der Waals forces. These interactions primarily involve the 16S rRNA component of the 30S subunit, with specific nucleotide residues forming the binding pocket.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of demeclocycline with bacterial ribosomes and its antimicrobial activity.

Table 1: Binding Affinity of Demeclocycline to Escherichia coli Ribosomes

| Ribosomal Component | Number of Strong Binding Sites (n) | Equilibrium Constant (K) (M⁻¹) |

| 70S Ribosome | 1 | 3.2 x 10⁶ |

| 30S Subunit | 1 | 2.2 x 10⁶ |

| 50S Subunit | 0 | - |

Data obtained from fluorescence anisotropy studies.[5]

Table 2: Minimum Inhibitory Concentrations (MIC) of Demeclocycline and other Tetracyclines

| Bacterial Species | Antibiotic | MIC Range (µg/mL) |

| Escherichia coli | Tetracycline | ≤4 - >16 (susceptibility vs. resistance) |

| Staphylococcus aureus | Tetracycline | 14% of isolates resistant |

| Streptococcus pneumoniae | Doxycycline | ≤0.25 (susceptible) to ≥1 (resistant) |

| Haemophilus influenzae | Tetracycline | All but one of 40 strains susceptible |

Note: MIC values can vary significantly between different strains and testing methodologies.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of demeclocycline.

4.1. Preparation of Bacterial Ribosomes for Binding Studies

A fundamental prerequisite for in vitro binding and structural studies is the purification of active bacterial ribosomes.

Protocol:

-

Bacterial Culture and Harvest: Grow Escherichia coli (e.g., MRE600 strain) in a suitable rich medium to mid-log phase. Harvest the cells by centrifugation at 4°C.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer containing Tris-HCl, MgCl₂, NH₄Cl, and a reducing agent like DTT. Lyse the cells using a French press or sonication.

-

Clarification of Lysate: Centrifuge the lysate at high speed to remove cell debris and unlysed cells.

-

Ribosome Pelleting: Layer the supernatant onto a sucrose cushion and ultracentrifuge to pellet the ribosomes.

-

Ribosome Washing: Resuspend the ribosome pellet in a high-salt wash buffer to remove associated proteins and factors. Repeat the ultracentrifugation step.

-

Purification of 70S Ribosomes: Resuspend the washed ribosome pellet and apply it to a sucrose density gradient (e.g., 10-40%). Centrifuge the gradient to separate the 70S ribosomes from the 30S and 50S subunits.

-

Fraction Collection and Analysis: Fractionate the gradient and analyze the fractions for the presence of 70S ribosomes using UV absorbance at 260 nm and SDS-PAGE to visualize ribosomal proteins.

-

Concentration and Storage: Pool the fractions containing pure 70S ribosomes, concentrate them using ultrafiltration, and store them at -80°C in a suitable storage buffer.

4.2. Fluorescence Anisotropy Assay for Demeclocycline-Ribosome Binding

Fluorescence anisotropy is a powerful technique to quantify the binding of a fluorescent ligand (demeclocycline is naturally fluorescent) to a larger macromolecule like the ribosome.

Protocol:

-

Preparation of Reagents:

-

Prepare a series of dilutions of purified 70S or 30S ribosomes in a suitable binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl).

-

Prepare a stock solution of demeclocycline of known concentration.

-

-

Binding Reaction:

-

In a multi-well plate, mix a fixed concentration of demeclocycline with the varying concentrations of ribosomes.

-

Incubate the plate at a constant temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

-

Fluorescence Anisotropy Measurement:

-

Measure the fluorescence anisotropy of each well using a fluorometer equipped with polarizing filters. Excite the sample with vertically polarized light and measure the emission intensity of both vertically and horizontally polarized light.

-

-

Data Analysis:

-

Calculate the anisotropy (r) for each ribosome concentration using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh), where Ivv and Ivh are the fluorescence intensities with vertical and horizontal polarizers, and G is an instrument-specific correction factor.

-

Plot the change in anisotropy as a function of the ribosome concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a single-site binding model) to determine the equilibrium constant (K) and the number of binding sites (n).

-

4.3. In Vitro Transcription/Translation Inhibition Assay

This assay directly measures the effect of demeclocycline on protein synthesis.

Protocol:

-

Preparation of Cell-Free Extract: Prepare a bacterial S30 cell-free extract containing all the necessary components for transcription and translation.

-

Reaction Setup:

-

In a reaction tube, combine the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and an energy source (ATP, GTP).

-

Add varying concentrations of demeclocycline to different reaction tubes. Include a no-drug control.

-

-

Incubation: Incubate the reactions at 37°C to allow for transcription and translation to occur.

-

Measurement of Protein Synthesis:

-

If using a radiolabeled amino acid, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

If using a reporter enzyme, measure the enzymatic activity using a suitable substrate and a spectrophotometer or luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of protein synthesis for each demeclocycline concentration relative to the no-drug control.

-

Plot the percentage of inhibition against the demeclocycline concentration to determine the IC₅₀ (the concentration that inhibits 50% of protein synthesis).

-

4.4. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard technique for determining MIC.

Protocol:

-

Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of demeclocycline in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from an overnight culture of the test organism.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of demeclocycline in which no visible bacterial growth (turbidity) is observed.

Visualizations

Diagram 1: Logical Relationship of Demeclocycline's Inhibitory Action

References

- 1. protocols.io [protocols.io]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification, crystallization and preliminary X-ray diffraction study of human ribosomal protein L10 core domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

A Technical Guide to the History and Discovery of Demeclocycline

Introduction

Demeclocycline is a broad-spectrum tetracycline antibiotic notable for its unique discovery from a mutant strain of Streptomyces aureofaciens. This document provides a comprehensive technical overview of its history, from the initial discovery of the tetracycline class to the specific isolation and characterization of demeclocycline. It details the experimental approaches of the era, the elucidation of its mechanism of action, and its key pharmacological properties. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the evolution of antibiotics.

Historical Context: The Golden Age of Antibiotic Discovery

The mid-20th century was a period of intense and fruitful research in antibiotic discovery, often referred to as the "golden age".[1][2] Following the success of penicillin, pharmaceutical companies established large-scale screening programs to identify new antimicrobial agents from natural sources, particularly from soil microorganisms.[3]

The story of the tetracyclines begins in 1945 at Lederle Laboratories (a division of American Cyanamid).[3][4] Under the direction of Dr. Yellapragada Subbarow, a 73-year-old botanist named Dr. Benjamin Minge Duggar was tasked with screening soil samples for antibiotic-producing fungi.[3][5] This systematic effort led to the discovery of the first tetracycline antibiotic, chlortetracycline (Aureomycin), isolated from the soil bacterium Streptomyces aureofaciens.[4][5][6] This discovery was a landmark achievement, introducing a new class of broad-spectrum antibiotics effective against a wide range of Gram-positive and Gram-negative bacteria, as well as other microorganisms like rickettsiae and chlamydiae.[4][5]

The Discovery of Demeclocycline

Following the successful commercialization of chlortetracycline and oxytetracycline (discovered by Pfizer), research efforts focused on both finding new natural tetracyclines and creating semi-synthetic analogs with improved properties.[6][7] Demeclocycline emerged from this research landscape. It was isolated from a mutant strain of the original chlortetracycline-producing organism, Streptomyces aureofaciens.[8][9]

Chemically, demeclocycline is 7-chloro-6-demethyltetracycline.[9][10] Its structure is distinct from its parent compound, chlortetracycline, by the absence of a methyl group at the 6-position of the tetracyclic nucleus. This seemingly minor modification results in greater stability and different pharmacokinetic properties.[10]

Experimental Protocols: A Conceptual Workflow

Methodology:

-

Strain Isolation and Mutation: The process would begin with the parent strain of Streptomyces aureofaciens. This strain would be subjected to mutagenesis, likely using UV radiation or chemical mutagens, to induce genetic variations.

-

Screening of Mutants: Individual colonies of the mutant strains would be cultivated in small-scale fermentation broths.

-

Bioassay: The clarified broth from each mutant culture would be tested for antimicrobial activity. A common method is the agar diffusion assay, where a paper disc saturated with the broth is placed on an agar plate seeded with a test bacterium (e.g., Staphylococcus aureus or Escherichia coli). The diameter of the zone of inhibition around the disc provides a semi-quantitative measure of antibiotic production.

-

Fermentation and Extraction: Promising mutant strains would be selected for larger-scale fermentation in optimized growth media to maximize the yield of the antibiotic. After fermentation, the active compound would be extracted from the broth using solvent extraction techniques.

-

Purification: The crude extract would undergo several rounds of purification. Techniques available at the time, such as chromatography, would be employed to isolate the pure crystalline compound.

-

Structure Elucidation: The final step involves determining the chemical structure of the purified compound. This would have involved elemental analysis, spectroscopic methods available at the time, and chemical degradation studies to identify the core tetracycline scaffold and the positions of functional groups.

References

- 1. news-medical.net [news-medical.net]

- 2. Derivation of a Precise and Consistent Timeline for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 5. Duggar Develops the First Tetracycline Antibiotic | Research Starters | EBSCO Research [ebsco.com]

- 6. Tetracycline - Wikipedia [en.wikipedia.org]

- 7. The history of the tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Demeclocycline - Wikipedia [en.wikipedia.org]

- 9. Demeclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Demeclocycline

This document provides a comprehensive technical overview of the pharmacokinetic and pharmacodynamic properties of demeclocycline. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key mechanisms.

Pharmacokinetics

Demeclocycline is a tetracycline antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1] Its pharmacokinetic profile is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for understanding its therapeutic efficacy and potential for drug interactions.

Absorption

Demeclocycline is readily absorbed from the gastrointestinal tract after oral administration.[2] However, its absorption is not complete, with a bioavailability reported to be between 60-80%.[1] The extent of absorption can be significantly reduced by the co-administration of food, particularly dairy products, and antacids or supplements containing polyvalent cations like calcium, magnesium, aluminum, or iron, which can chelate the drug and render it insoluble.[1][2][3] Peak serum concentrations are typically reached approximately 4 hours after administration.[3]

Distribution

As a lipophilic molecule, demeclocycline is widely distributed throughout body tissues and fluids.[2][4] It has a volume of distribution of approximately 1.7 L/kg.[3] Like other tetracyclines, it is known to be deposited in the skeleton during gestation and throughout childhood, which is a key consideration for its use in these populations.[5] Protein binding for demeclocycline is variable, reported in the range of 40% to 90%.[1][3]

Metabolism

Demeclocycline is not extensively metabolized in the body.[2][3] It is primarily active in its unchanged form.

Excretion

Excretion of demeclocycline occurs through both renal and fecal routes. Following a single 150 mg dose, approximately 44% of the active drug was excreted in the urine within 96 hours.[4][5] Fecal excretion has been reported to account for 13% to 46% of the dose.[3][4] The drug is concentrated in the liver and excreted into the bile, where its concentration can be much higher than in the blood.[4][5] Demeclocycline is excreted more slowly than tetracycline, which allows it to maintain effective blood levels for longer durations.[4][5] Its elimination half-life ranges from 10 to 17 hours.[1][2][3]

Quantitative Pharmacokinetic Data

The table below summarizes the key pharmacokinetic parameters for demeclocycline.

| Parameter | Value | Source |

| Bioavailability | 60-80% | [1] |

| Time to Peak (Tmax) | ~4 hours | [3] |

| Protein Binding | 40-90% | [1][3] |

| Volume of Distribution (Vd) | 1.7 L/kg | [3] |

| Elimination Half-Life (t½) | 10-17 hours | [1][2] |

| Metabolism | Not extensively metabolized | [2][3] |

| Route of Elimination | Urine (44%), Feces (13-46%) | [3][4][5] |

Pharmacodynamics

Demeclocycline exhibits two primary, distinct pharmacodynamic mechanisms: its antibacterial action and its effect on renal water handling, which is utilized in the treatment of the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).

Antibiotic Mechanism of Action

As a member of the tetracycline class, demeclocycline is a bacteriostatic agent, meaning it inhibits bacterial growth rather than directly killing the bacteria.[1][4] Its mechanism involves the inhibition of protein synthesis. The lipophilic nature of the drug allows it to pass through the bacterial cell membrane, either by passive diffusion or through porin channels.[4][5] Once inside the cytoplasm, demeclocycline reversibly binds to the 30S ribosomal subunit (and possibly the 50S subunit).[2][3][4] This binding action prevents the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby halting the elongation of the polypeptide chain and disrupting essential protein synthesis.[1][2]

Caption: Antibiotic mechanism of demeclocycline.

Demeclocycline is effective against a range of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, and various atypical organisms like Rickettsiae and Mycoplasma pneumoniae.[2][5] However, due to increasing bacterial resistance, its use as a primary antibiotic has become less common.[1][3]

Mechanism of Action in SIADH

Demeclocycline is used off-label to treat the hyponatremia (low blood sodium) associated with SIADH.[1][6] This therapeutic use relies on a side effect: the induction of nephrogenic diabetes insipidus, which reduces the kidney's ability to concentrate urine.[1]

The mechanism, while not fully elucidated, involves interference with the antidiuretic hormone (ADH), also known as arginine vasopressin (AVP), signaling cascade in the renal collecting ducts.[1][6] Normally, ADH binds to vasopressin V2 receptors (V2R), activating a G-protein that stimulates adenylyl cyclase.[7] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA promotes the trafficking and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, increasing water reabsorption.[7][8]

Demeclocycline appears to disrupt this pathway at a post-receptor level.[1] Studies have shown that it reduces the expression of adenylyl cyclase (specifically isoforms 5/6) and consequently decreases ADH-induced cAMP generation.[7][9] This reduction in cAMP signaling leads to decreased AQP2 gene transcription and a lower abundance of AQP2 protein in the inner medulla, ultimately reducing water reabsorption and promoting aquaresis (excretion of free water).[7][9][10] The onset of this effect typically takes 2 to 5 days.[3][11]

Caption: Demeclocycline's mechanism in SIADH.

Experimental Protocols

This section details the methodologies for key experiments used to determine the pharmacokinetic and pharmacodynamic properties of demeclocycline.

Pharmacokinetics: Half-Life Determination in Human Subjects

This protocol describes a typical experimental design to determine the elimination half-life of demeclocycline.

-

Subject Recruitment: A cohort of healthy, consenting volunteers is recruited. Subjects are screened to exclude individuals with renal or hepatic impairment, those who are pregnant, or those taking medications known to interact with tetracyclines.

-

Drug Administration: Following an overnight fast, each subject is administered a single oral dose of demeclocycline (e.g., 150 mg).[4]

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-defined time points: pre-dose (0 hours), and then at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.

-

Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Concentration Analysis: The concentration of demeclocycline in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: A plasma concentration-time curve is plotted for each subject. The elimination rate constant (kₑ) is determined from the slope of the terminal log-linear phase of the curve. The elimination half-life (t½) is then calculated using the formula: t½ = 0.693 / kₑ .

Pharmacodynamics: Minimum Inhibitory Concentration (MIC) Determination

The Broth Microdilution assay is a standard method for determining the MIC of an antibiotic against a specific bacterial strain.[12]

-

Bacterial Culture Preparation: A pure culture of the target bacterium is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a 0.5 McFarland standard. This ensures a consistent starting inoculum.[12]

-

Antibiotic Dilution: A serial two-fold dilution of demeclocycline is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. The concentration range is selected to span the expected MIC.[12]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[12] Control wells are included: a growth control (bacteria, no drug) and a sterility control (broth, no bacteria).[12]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[12]

-

Result Interpretation: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is defined as the lowest concentration of demeclocycline that completely inhibits the visible growth of the organism.[12][13][14]

Caption: Experimental workflow for MIC determination.

In Vitro Study: Mechanism in SIADH using mpkCCD cells

This protocol is based on studies investigating demeclocycline's effect on AQP2 expression in a mouse cortical collecting duct (mpkCCD) cell line.[7][9][10]

-

Cell Culture: mpkCCD cells, which endogenously express AQP2 in response to vasopressin stimulation, are cultured on semipermeable filters to allow for polarization and differentiation.

-

Experimental Treatment: Differentiated cells are stimulated with dDAVP (a synthetic analog of vasopressin) to induce AQP2 expression. Experimental groups are co-incubated with varying concentrations of demeclocycline for a set period (e.g., 24 hours).[7]

-

cAMP Measurement: Intracellular cAMP levels are measured using an enzyme immunoassay (EIA) kit to determine if demeclocycline affects the second messenger cascade.

-

Protein Analysis (Immunoblotting): Cells are lysed, and protein extracts are separated by SDS-PAGE. Immunoblotting is performed using specific antibodies against AQP2 and adenylyl cyclase isoforms (AC3, AC5/6) to quantify changes in their protein abundance.[7][9]

-

Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells. Reverse transcription followed by quantitative PCR (RT-qPCR) is used to measure the mRNA levels of Aqp2, determining if the drug affects gene transcription.[7][10]

-

Immunocytochemistry: Cells are fixed and stained with an anti-AQP2 antibody to visualize the subcellular localization of the AQP2 protein (i.e., whether it is trafficked to the apical membrane or retained in intracellular vesicles).[7] This helps determine the drug's effect on protein trafficking.

References

- 1. Demeclocycline - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. medicine.com [medicine.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Demeclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Demeclocycline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence for the use of demeclocycline in the treatment of hyponatraemia secondary to SIADH: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. kymdro.org [kymdro.org]

An In-depth Technical Guide to the Synthesis and Manufacturing of Demeclocycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeclocycline is a tetracycline antibiotic produced by a mutant strain of Streptomyces aureofaciens. It is effective against a wide range of gram-positive and gram-negative bacteria and is also used to treat the syndrome of inappropriate antidiuretic hormone (SIADH) secretion. This technical guide provides a comprehensive overview of the synthesis and manufacturing processes of Demeclocycline, with a focus on its biosynthesis, industrial production through fermentation, and downstream purification. While total chemical synthesis of tetracyclines is a significant scientific achievement, it is generally considered too complex and costly for industrial production. Therefore, this guide will primarily focus on the more commercially viable biosynthetic and semi-synthetic approaches.

Biosynthesis of Demeclocycline in Streptomyces aureofaciens

The biosynthesis of Demeclocycline is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The pathway is closely related to that of other tetracyclines, such as chlortetracycline. A key step in the production of Demeclocycline is the targeted inactivation of the C6-methyltransferase gene, ctcK, in S. aureofaciens. This genetic modification prevents the methylation of the tetracycline backbone at the C6 position, leading to the accumulation of Demeclocycline.[1]

The general biosynthetic pathway can be summarized as follows:

-

Polyketide Chain Assembly: The biosynthesis is initiated with a malonamyl-CoA starter unit, followed by the iterative addition of eight malonyl-CoA extender units by the minimal PKS system (ketosynthase, chain length factor, and acyl carrier protein).

-

Cyclization and Aromatization: The resulting polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by cyclases and aromatases, to form the characteristic four-ring tetracycline core.

-

Tailoring Reactions: The tetracycline core is further modified by a series of tailoring enzymes, including hydroxylases, an aminotransferase, and a halogenase, to produce the final Demeclocycline molecule. The absence of the CtcK methyltransferase activity is crucial at this stage to prevent the formation of tetracycline or chlortetracycline.

Signaling Pathway for Demeclocycline Biosynthesis

Caption: Biosynthetic pathway of Demeclocycline in Streptomyces aureofaciens.

Industrial Manufacturing of Demeclocycline

The industrial production of Demeclocycline relies on the fermentation of genetically modified Streptomyces aureofaciens strains, followed by extraction and purification of the active pharmaceutical ingredient (API).

Fermentation

Optimizing fermentation conditions is critical for maximizing the yield of Demeclocycline. Key parameters that are controlled during fermentation include:

-

Medium Composition: The fermentation medium provides the necessary nutrients for the growth of S. aureofaciens and for the biosynthesis of Demeclocycline. Typical components include carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, yeast extract), and mineral salts.

-

pH: The pH of the fermentation broth is maintained within a specific range, typically between 6.0 and 7.5, to ensure optimal enzyme activity and cell viability.

-

Temperature: The fermentation is carried out at a constant temperature, usually around 28-30°C.

-

Aeration and Agitation: Adequate aeration and agitation are necessary to provide sufficient dissolved oxygen for the aerobic growth of the microorganism and to ensure proper mixing of the nutrients.

Experimental Protocols

1. Genetic Modification of Streptomyces aureofaciens (Gene Knockout of ctcK)

-

Construction of the Knockout Vector: A knockout plasmid is constructed containing two regions of homology to the sequences flanking the ctcK gene in the S. aureofaciens chromosome. These homology arms are typically 1-2 kb in length. Between the homology arms, a selectable marker, such as an apramycin resistance gene, is inserted. The vector also contains a counter-selectable marker, such as sacB, which confers sucrose sensitivity.

-

Conjugation: The knockout vector is introduced into S. aureofaciens from an E. coli donor strain via intergeneric conjugation.

-

Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotic (e.g., apramycin). Single-crossover mutants are then grown on sucrose-containing media to select for double-crossover events, where the ctcK gene is replaced by the resistance cassette.

-

Verification: The correct gene replacement is confirmed by PCR analysis and Southern blotting.

2. Fermentation of Demeclocycline-producing Streptomyces aureofaciens

-

Inoculum Preparation: A seed culture of the genetically modified S. aureofaciens is prepared by inoculating a suitable liquid medium and incubating for 2-3 days.

-

Production Fermentation: The production fermenter, containing the optimized fermentation medium, is inoculated with the seed culture. The fermentation is carried out for 7-10 days under controlled conditions of temperature, pH, aeration, and agitation.

-

Monitoring: The fermentation process is monitored by measuring parameters such as cell growth, substrate consumption, and Demeclocycline concentration.

Downstream Processing: Extraction and Purification

After the fermentation is complete, the Demeclocycline is extracted from the fermentation broth and purified to meet the stringent requirements for pharmaceutical use. A typical purification process involves the following steps:

-

Biomass Removal: The microbial cells are separated from the fermentation broth by centrifugation or filtration.

-

Initial Extraction: The Demeclocycline in the clarified broth is captured using techniques such as solvent extraction or adsorption on a solid-phase resin.

-

Purification: The crude extract is further purified using a combination of chromatographic techniques, such as ion-exchange chromatography and reversed-phase high-performance liquid chromatography (HPLC).

-

Crystallization: The purified Demeclocycline is crystallized from a suitable solvent to obtain a highly pure and stable product.

-

Drying: The final product is dried under vacuum to remove any residual solvents.

Experimental Workflow for Demeclocycline Manufacturing

Caption: General workflow for the industrial manufacturing of Demeclocycline.

Quantitative Data

The following table summarizes typical yield data for the production of Demeclocycline. It is important to note that these values can vary significantly depending on the specific strain, fermentation conditions, and purification methods used.

| Process Step | Parameter | Typical Value | Reference |

| Fermentation | Demeclocycline Titer | 1 - 5 g/L | Proprietary industrial data |

| Genetic Engineering | Yield Increase (vs. wild type) | > 90% (by eliminating byproducts) | [1] |

| Purification | Overall Recovery Yield | 70 - 85% | General estimate for antibiotic purification |

Total Chemical Synthesis

The total chemical synthesis of tetracyclines, including Demeclocycline, is a formidable challenge due to the presence of multiple stereocenters and the chemical instability of the tetracycline core. The first total synthesis of a tetracycline was achieved by Woodward and his group in the 1960s. Modern synthetic strategies often employ convergent approaches, such as the Michael-Claisen condensation, to construct the tetracycline skeleton. However, these multi-step syntheses are generally low-yielding and not economically viable for large-scale production.

Logical Relationship in a Convergent Synthetic Approach

Caption: Convergent strategy for the total synthesis of Demeclocycline.

Conclusion

The production of Demeclocycline is a well-established process that relies on the fermentation of genetically engineered Streptomyces aureofaciens. The key to successful manufacturing lies in the optimization of the fermentation process and the efficient purification of the final product. While total chemical synthesis provides an elegant demonstration of synthetic chemistry, it is not a practical approach for the commercial production of Demeclocycline. Future research in this area is likely to focus on further strain improvement through metabolic engineering and the development of more efficient and sustainable purification technologies.

References

In Vitro Antibacterial Spectrum of Demeclocycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Demeclocycline, a tetracycline antibiotic. The document details its mechanism of action, summarizes its activity against a range of bacteria through quantitative data, and outlines the standardized experimental protocols for determining its antibacterial efficacy.

Introduction

Demeclocycline is a broad-spectrum bacteriostatic antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1] Like other tetracyclines, it exerts its antimicrobial effect by inhibiting protein synthesis in susceptible microorganisms.[1][2] This guide focuses on the in vitro activity of Demeclocycline, presenting available data on its spectrum against various clinically relevant bacteria.

Mechanism of Action

Demeclocycline inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby halting the elongation of the polypeptide chain.[3] While the primary target is the 30S subunit, some binding to the 50S ribosomal subunit has also been reported.[4] This action is primarily bacteriostatic, meaning it inhibits bacterial growth and reproduction rather than directly killing the organisms.[1]

Caption: Mechanism of action of Demeclocycline in a bacterial cell.

In Vitro Antibacterial Spectrum

The in vitro activity of Demeclocycline is summarized by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables present available MIC data for Demeclocycline and other tetracyclines against a variety of bacterial species. Data for tetracycline is often used as a reference for the class, including Demeclocycline, as recommended by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing.[2]

Table 1: In Vitro Activity of Tetracyclines against Gram-Positive Bacteria

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | Tetracycline | ≤1.0 | >16 | ≤0.5 - >16 |

| Streptococcus pneumoniae | Tetracycline | ≤1.0 | 4 | ≤0.06 - ≥4 |

| Bacillus anthracis | Tetracycline | ≤1.0 | - | - |

| Listeria monocytogenes | Tetracycline | - | - | - |

Note: Data is primarily based on tetracycline susceptibility as a surrogate for Demeclocycline, as per CLSI guidelines.[2][5]

Table 2: In Vitro Activity of Tetracyclines against Gram-Negative Bacteria

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | Tetracycline | ≤4 | >16 | ≤0.5 - >16 |

| Haemophilus influenzae | Tetracycline | ≤2 | 4 | ≤2 - ≥8 |

| Neisseria gonorrhoeae | Tetracycline | ≤0.25 | 2 | ≤0.25 - ≥2 |

| Franciscella tularensis | Tetracycline | ≤4 | - | - |

Note: Data is primarily based on tetracycline susceptibility as a surrogate for Demeclocycline, as per CLSI guidelines.[2]

Table 3: In Vitro Activity of Tetracyclines against Anaerobic and Atypical Bacteria

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Bacteroides fragilis group | Doxycycline | - | - | - |

| Mycoplasma pneumoniae | Tetracycline | - | - | - |

| Chlamydia trachomatis | Tetracycline | - | - | - |

| Rickettsia rickettsii | Tetracycline | - | - | - |

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro antibacterial spectrum of Demeclocycline follows standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution and disk diffusion.

Broth Microdilution Method (CLSI M07)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of Demeclocycline is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

-

Inoculation: Each well of a 96-well microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 5-10 µL of the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., increased CO₂) and enriched media may be required.[3]

-

Reading Results: The MIC is recorded as the lowest concentration of Demeclocycline that completely inhibits visible growth of the organism as detected by the unaided eye.

Caption: Experimental workflow for the Broth Microdilution Method.

Disk Diffusion Method (Kirby-Bauer Test; CLSI M02)

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent impregnated on a paper disk.

Protocol:

-

Inoculum Preparation: A bacterial inoculum is prepared to match the turbidity of a 0.5 McFarland standard.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Application of Disks: Paper disks impregnated with a standard concentration of tetracycline (30 µg is used as a surrogate for Demeclocycline) are placed on the surface of the inoculated agar.

-

Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours.

-

Reading Results: The diameter of the zone of inhibition (the area of no bacterial growth) around each disk is measured in millimeters. The zone size is then interpreted as "Susceptible," "Intermediate," or "Resistant" according to CLSI-defined breakpoints.[2]

Susceptibility Testing of Anaerobic Bacteria (CLSI M11)

For anaerobic bacteria, specialized techniques are required due to their unique growth requirements.

Protocol:

-

Method: The reference method is agar dilution, though broth microdilution may also be used.[4][6]

-

Medium: The agar or broth medium is supplemented with hemin, vitamin K₁, and yeast extract to support the growth of anaerobes.

-

Inoculum Preparation: The inoculum is prepared from a 24-48 hour culture grown on an appropriate anaerobic medium.

-

Incubation: Plates or trays are incubated in an anaerobic environment (e.g., an anaerobic jar or chamber) at 35-37°C for 42-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic that inhibits growth.

Conclusion

Demeclocycline exhibits a broad spectrum of in vitro bacteriostatic activity against many gram-positive and gram-negative bacteria, as well as some atypical organisms. Standardized methodologies, such as those provided by CLSI, are crucial for the accurate and reproducible determination of its antibacterial efficacy. The quantitative data, primarily in the form of MIC values, are essential for guiding clinical use, informing drug development, and monitoring the emergence of resistance. Further studies providing specific MIC50 and MIC90 values for Demeclocycline against a wider range of contemporary clinical isolates would be beneficial for a more precise understanding of its current place in antimicrobial therapy.

References

- 1. img.antpedia.com [img.antpedia.com]

- 2. Demeclocycline Hydrochloride Tablets [dailymed.nlm.nih.gov]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 5. academic.oup.com [academic.oup.com]

- 6. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]

An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Demeclocycline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of demeclocycline, a tetracycline-class antibiotic. Understanding the stability of demeclocycline is critical for ensuring its therapeutic efficacy and safety, as degradation can lead to loss of potency and the formation of potentially toxic byproducts. This document details the primary degradation mechanisms, identifies key byproducts, summarizes influencing factors, and presents relevant experimental protocols.

Major Degradation Pathways of Demeclocycline

Demeclocycline, like other tetracyclines, is susceptible to several degradation pathways, primarily driven by environmental factors such as pH, light, and temperature. The principal mechanisms include epimerization, dehydration, hydrolysis, and photolysis.

1.1. Epimerization Epimerization is a common degradation pathway for tetracyclines, involving a reversible change in the stereochemistry at the C4 position. In demeclocycline, this leads to the formation of 4-epidemethylchlortetracycline. This reaction is influenced by pH and can result in a significant loss of antibacterial activity, as the 4-epimer forms are less potent.

1.2. Dehydration Under acidic conditions, tetracyclines can undergo dehydration, which involves the elimination of a hydroxyl group from the C6 position. This reaction forms anhydrodemeclocycline, a degradation product that has been associated with renal toxicity (Fanconi syndrome).

1.3. Hydrolysis Hydrolysis involves the cleavage of chemical bonds by reaction with water.[1] For tetracyclines, this process is highly dependent on pH. Demeclocycline is generally more stable in acidic solutions.[2] In alkaline environments, the molecule can undergo more complex transformations, leading to the formation of various degradation products.

1.4. Photodegradation Demeclocycline is known to be photosensitive, and exposure to light can induce degradation.[2][3] This photolytic degradation follows first-order kinetics and is more pronounced in non-acidic conditions.[2] The process can generate a complex mixture of byproducts, and patients taking demeclocycline are often advised to avoid sun exposure.[3][4]

Factors Influencing Demeclocycline Degradation

The stability of demeclocycline is significantly impacted by several environmental factors. Controlling these factors is essential during manufacturing, storage, and administration.

| Factor | Effect on Demeclocycline Stability | References |

| pH | More stable in acidic pH (optimal at pH 4.5).[2] Degradation accelerates in neutral to alkaline conditions, affecting hydrolysis and epimerization rates. | [2] |

| Light | Highly sensitive to fluorescent light and sunlight, leading to photolytic degradation.[2][4] This phototoxicity is a known side effect.[3][4] | [2][3][4] |

| Temperature | Increased temperature accelerates the rate of all degradation reactions, including hydrolysis and dehydration. Significant loss of antibiotic content can occur at elevated temperatures (e.g., 55°C).[2] | [2] |

| Oxidation | Susceptible to oxidation. Forced degradation studies often use hydrogen peroxide to simulate oxidative stress.[5][6] | [5][6] |

| Presence of Cations | Tetracyclines can chelate with multivalent cations like Ca(II), which can influence degradation rates, particularly photolysis.[7] | [7] |

Experimental Protocols for Degradation Studies

To assess the stability of demeclocycline and identify its degradation products, forced degradation (stress testing) studies are performed. These studies are crucial for developing stability-indicating analytical methods.[8][9]

3.1. Forced Degradation Study Protocol Forced degradation involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products.[5][6]

-

Acid Hydrolysis: The drug substance is typically dissolved in 0.1 M to 1.0 M HCl and refluxed or kept at room temperature. The duration and temperature depend on the drug's stability.[5]

-

Base Hydrolysis: The drug substance is dissolved in 0.1 M to 1.0 M NaOH. The reaction is often carried out at room temperature due to the higher reactivity under basic conditions.[5]

-

Oxidative Degradation: A solution of the drug is treated with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[5]

-

Thermal Degradation: The solid drug substance is exposed to dry heat in an oven, typically at temperatures ranging from 40°C to 80°C.[6]

-

Photolytic Degradation: The drug substance (in solid state or solution) is exposed to a combination of UV and visible light, as specified by ICH Q1B guidelines. The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[6]

3.2. Stability-Indicating HPLC Method A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time. For demeclocycline, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed.

-

Objective: To separate demeclocycline from its degradation products and any process-related impurities.

-

Chromatographic System:

-

Column: C18 (L1 packing) or Styrene-divinylbenzene copolymer (L21 packing), typically 4.6 mm x 25 cm.[10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier (e.g., methanol, acetonitrile, tertiary butyl alcohol). The pH is a critical parameter for achieving separation.[10][11]

-

Detector: UV detector set at a wavelength where both the active ingredient and byproducts have significant absorbance (e.g., 254 nm).[10]

-

Flow Rate: Typically around 1.0 mL/min.[10]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the demeclocycline sample in a suitable solvent, such as 0.01 N hydrochloric acid, to a known concentration (e.g., 1 mg/mL).[10]

-

-

System Suitability:

-

Before analysis, the system's performance is verified. A resolution solution, often prepared by allowing a standard solution to degrade slightly (e.g., by standing for a few hours), is injected.[10]

-

The resolution between the parent drug peak (demeclocycline) and its closest eluting degradation product (e.g., epidemethylchlortetracycline) must be greater than a specified value (e.g., ≥ 3.0) to ensure adequate separation.[10]

-

Quantitative Data Summary

Quantitative analysis from stability studies provides crucial data on the rate and extent of degradation. The following table summarizes key findings from the literature.

| Parameter | Condition | Result | Reference |

| Photodegradation Kinetics | In buffer solutions under fluorescent light | Follows first-order kinetics. | [2] |

| Stability at 4°C | Raw milk samples | Losses of 4% to 13% noted after 72 hours. | [2] |

| Stability at 25°C | Raw milk samples | Losses of 0% to 18% noted after 48 hours. | [2] |

| Thermal Degradation | Film-coated tablets stored at 55°C for one month | A significant loss of 40% in antibiotic content was observed. | [2] |

| Forced Degradation Target | General recommendation for method development | Target a degradation range of 2% to 30% to ensure detection of relevant byproducts. | [9] |

Conclusion

The degradation of demeclocycline is a multifaceted process involving epimerization, dehydration, hydrolysis, and photolysis. These pathways are heavily influenced by pH, temperature, and light. The primary degradation products include 4-epidemethylchlortetracycline and anhydrodemeclocycline. A thorough understanding of these degradation pathways and the implementation of robust, stability-indicating analytical methods are paramount for the development, formulation, and storage of demeclocycline-containing products to ensure their quality, safety, and efficacy.

References

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. Demeclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What are the side effects of Demeclocycline Hydrochloride? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Demeclocycline [drugfuture.com]

- 11. researchgate.net [researchgate.net]

Demeclocycline's Fluorescence Properties: An In-depth Technical Guide for Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence properties of demeclocycline, a tetracycline antibiotic, and its applications in cellular and tissue imaging. The content is structured to offer researchers and professionals in drug development a detailed understanding of its photophysical characteristics, practical experimental protocols, and the underlying mechanisms of its use as a fluorescent probe.

Core Fluorescence Properties of Demeclocycline

Demeclocycline, a derivative of tetracycline, exhibits intrinsic fluorescence that is sensitive to its local environment. This property has been harnessed for various imaging applications, from monitoring bone formation to studying its interaction with cellular components. The key fluorescence parameters of demeclocycline are summarized below.

Quantitative Fluorescence Data

The fluorescence of demeclocycline is influenced by factors such as solvent polarity, pH, and binding to macromolecules. The following table summarizes the available quantitative data on its fluorescence properties.

| Property | Value | Conditions |

| Relative Fluorescence Brightness | 0.82 (relative to tetracycline at 1.0) | In undecalcified bone sections |

| Quantum Yield (Φ) | 2.2% | Complexed with magnesium |

| Fluorescence Lifetime (τ) | ~0.3 ns | Complexed with magnesium |

Note: Specific excitation and emission maxima for demeclocycline in various environments are not consistently reported in the literature, with values often provided for tetracyclines as a group. Generally, tetracyclines are excited in the ultraviolet to blue range of the spectrum and emit in the green to yellow range.

Environmental Effects on Fluorescence

The fluorescence of demeclocycline is highly dependent on its surroundings:

-

Solvent Polarity: Like other tetracyclines, demeclocycline's fluorescence is affected by the polarity of the solvent. Changes in the solvent environment can lead to shifts in the emission spectrum.

-

pH: The protonation state of demeclocycline, which is pH-dependent, influences its fluorescence characteristics.

-

Binding to Biomolecules: The fluorescence of demeclocycline is often enhanced upon binding to macromolecules such as proteins and nucleic acids. This property is fundamental to its use in studying drug-target interactions. For instance, its fluorescence is utilized to study its binding to bacterial ribosomes.[1][2] It also interacts with human serum albumin, leading to fluorescence quenching that can be used to study this binding process.[3]

-

Metal Ion Chelation: Tetracyclines are known to chelate metal ions, and this interaction can significantly enhance their fluorescence.

Applications in Imaging

The inherent fluorescence of demeclocycline makes it a valuable tool in several imaging contexts, most notably in bone labeling and as a component of inducible gene expression systems.

Bone and Teeth Imaging

Tetracyclines, including demeclocycline, are well-known for their ability to incorporate into newly mineralizing bone and teeth, where they can be visualized by fluorescence microscopy.[4] This has been a long-standing method for bone histomorphometry to study bone formation and remodeling.[5]

-

Mechanism: Demeclocycline chelates calcium ions on the surface of hydroxyapatite crystals in newly formed bone. This incorporation results in a stable fluorescent label at the site of active mineralization.

-

Relative Brightness: In comparative studies of different tetracyclines for bone labeling, demeclocycline was found to have a relative fluorescence brightness of 0.82, with tetracycline being the brightest at a relative intensity of 1.[4]

Tetracycline-Controlled Transcriptional Regulation (Tet-On/Tet-Off Systems)

Demeclocycline and its analogue doxycycline are key components of the widely used Tet-On and Tet-Off systems for inducible gene expression in eukaryotes.[6] In this context, demeclocycline acts as a molecular switch to control the transcription of a gene of interest. It is important to note that in these systems, the fluorescence that is typically imaged comes from a reporter protein (e.g., GFP) whose expression is controlled by the Tet system, not from the demeclocycline itself.

-

Mechanism: The system relies on the tetracycline repressor protein (TetR) from E. coli. In the Tet-Off system, a tetracycline-controlled transactivator (tTA), a fusion of TetR and a viral transactivation domain, binds to a tetracycline response element (TRE) in the promoter of the target gene, activating its transcription. When demeclocycline is present, it binds to tTA, preventing it from binding to the TRE and thus turning off gene expression. The Tet-On system uses a reverse tTA (rtTA) that only binds to the TRE and activates transcription in the presence of demeclocycline.

Experimental Protocols

Protocol for In Vivo Bone Labeling with Demeclocycline

This protocol is adapted from established methods for tetracycline-based bone histomorphometry.

Objective: To label areas of active bone formation in vivo for subsequent fluorescence microscopy analysis.

Materials:

-

Demeclocycline hydrochloride

-

Vehicle for administration (e.g., sterile saline or appropriate solvent for oral gavage)

-

Animal model

-

Fluorescence microscope with appropriate filter sets (e.g., a UV or violet excitation filter and a blue or green emission filter)

Procedure:

-

Dosing:

-

For patients with normal renal function undergoing bone biopsy, a typical tetracycline labeling schedule involves two courses of administration separated by a drug-free interval. A common regimen is tetracycline 250 mg taken four times a day for three days, followed by a 14-day drug-free period, and then a second three-day course of the same dosage.

-

For patients with an estimated glomerular filtration rate (eGFR) of less than 30 mL/minute, including those on dialysis, demeclocycline at a dose of 150 mg twice a day is recommended as an alternative to tetracycline.[7]

-

For animal studies, the dosage and administration route (e.g., subcutaneous injection, oral gavage) should be optimized based on the animal model and experimental design. A subcutaneous dose of 30 mg/kg bodyweight has been used for various tetracycline derivatives in rats.[4]

-

-

Timing: The timing of demeclocycline administration relative to tissue collection is critical for visualizing bone formation over a specific period. For dynamic histomorphometry, two labels are administered at different time points to measure the rate of bone apposition.

-

Tissue Processing:

-

After euthanasia, harvest the bones of interest.

-

Fix the tissue in a neutral buffered formalin or ethanol.

-

Embed the bone undecalcified in a resin such as methyl methacrylate.

-

Section the embedded bone to the desired thickness (typically 5-10 µm) using a microtome.

-

-

Fluorescence Microscopy:

-

Mount the sections on glass slides.

-

Image the sections using a fluorescence microscope. A filter set appropriate for tetracyclines, typically with excitation in the violet/blue region (around 400 nm) and emission in the green/yellow region (around 530 nm), should be used.

-

Visualizations of Mechanisms

Demeclocycline Interaction with the Bacterial Ribosome

Demeclocycline exerts its antibiotic effect by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis. This interaction can be studied using the intrinsic fluorescence of demeclocycline.

Caption: Demeclocycline's mechanism of antibiotic action.

The Tet-Off Inducible Gene Expression System

The Tet-Off system is a binary transgenic system that allows for the conditional expression of a gene of interest.

Caption: Mechanism of the Tet-Off gene expression system.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Studies of the interaction between demeclocycline and human serum albumin by multi-spectroscopic and molecular docking methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Tetracycline, an Appropriate Reagent for Measuring Bone-Formation Activity in the Murine Model of the Streptococcus mutans-Induced Bone Loss [frontiersin.org]

- 6. Demeclocycline - Wikipedia [en.wikipedia.org]

- 7. mayocliniclabs.com [mayocliniclabs.com]

Spontaneous Resistance Mechanisms to Demeclocycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeclocycline, a member of the tetracycline class of antibiotics, has been a valuable tool in combating a wide range of bacterial infections. It functions by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis.[1] However, the emergence of spontaneous resistance poses a significant challenge to its clinical efficacy. Spontaneous resistance arises from random mutations in the bacterial genome, which can occur in the absence of the antibiotic, and are then selected for under therapeutic pressure. The frequency of such spontaneous mutations is estimated to be in the range of 10⁻⁸ to 10⁻⁹. This guide provides an in-depth technical overview of the core spontaneous resistance mechanisms to Demeclocycline, focusing on the underlying molecular events, methodologies for their study, and quantitative data to inform research and development efforts.

Core Spontaneous Resistance Mechanisms

Spontaneous resistance to Demeclocycline, and tetracyclines in general, is primarily driven by three distinct molecular mechanisms:

-

Efflux Pumps: The active transport of the antibiotic out of the bacterial cell.

-

Ribosomal Protection: The modification of the ribosomal target to prevent antibiotic binding.

-

Enzymatic Inactivation: The chemical modification of the antibiotic to a non-functional form.

Efflux Pumps: The TetA/TetR System

The most prevalent mechanism of tetracycline resistance is the acquisition and expression of efflux pumps. In Gram-negative bacteria, the tet(A) gene encodes the TetA protein, a membrane-bound pump that actively expels tetracyclines from the cell, preventing the intracellular concentration from reaching an inhibitory level. The expression of tet(A) is tightly regulated by the TetR repressor protein, encoded by the tetR gene.

Spontaneous mutations can lead to resistance through this system in several ways:

-

Mutations in tetR: Loss-of-function mutations in the tetR gene can lead to constitutive high-level expression of the TetA efflux pump, even in the absence of an inducer.

-

Mutations in the tetR operator site: Mutations in the DNA sequence where the TetR protein binds can prevent repression, leading to increased tet(A) expression.

-

Mutations in the tet(A) promoter: Mutations that increase the strength of the tet(A) promoter can enhance the transcription of the efflux pump gene.

-

Gene amplification: An increase in the copy number of the tet(A) gene can also lead to higher levels of the efflux pump.

Caption: Regulation of the TetA efflux pump by the TetR repressor.

Ribosomal Protection

Ribosomal protection proteins (RPPs) confer resistance by binding to the ribosome and dislodging the tetracycline molecule, thereby allowing protein synthesis to resume. The most well-studied RPP is Tet(M), encoded by the tet(M) gene. These proteins are GTPases that, upon binding to the ribosome, induce a conformational change that releases the bound tetracycline.

Spontaneous mutations leading to resistance via this mechanism are less common than for efflux pumps and typically involve:

-

Mutations in the promoter region of tet(M): These mutations can lead to increased expression of the Tet(M) protein.

-

Mutations within the tet(M) gene: While less frequent, mutations could potentially enhance the protein's affinity for the ribosome or its catalytic activity.

Caption: Mechanism of ribosomal protection by the Tet(M) protein.

Enzymatic Inactivation

A less common, but clinically significant, mechanism of resistance is the enzymatic inactivation of Demeclocycline. The tet(X) gene encodes a flavin-dependent monooxygenase that hydroxylates the tetracycline molecule. This chemical modification renders the antibiotic unable to bind to the ribosome, thus inactivating it.

Spontaneous resistance through this mechanism can arise from:

-

Mutations in the regulatory regions of tet(X): These mutations can lead to the upregulation of the inactivating enzyme.

-

Mutations within the tet(X) gene: Spontaneous mutations could potentially alter the enzyme's substrate specificity or catalytic efficiency.

Caption: Enzymatic inactivation of Demeclocycline by the Tet(X) enzyme.

Quantitative Data on Spontaneous Resistance

Quantifying the frequency of spontaneous resistance and the resulting changes in the Minimum Inhibitory Concentration (MIC) is crucial for understanding the potential for resistance development. While specific data for Demeclocycline is limited, the following tables summarize representative data for tetracyclines in Escherichia coli.

Table 1: Spontaneous Mutation Frequencies to Tetracycline Resistance in E. coli

| Bacterial Strain | Selective Agent | Mutation Frequency | Reference |

| E. coli K-12 | Tetracycline | ~1 x 10⁻⁷ to 1 x 10⁻⁸ | [2] |

| E. coli (clinical isolate) | Tigecycline (a glycylcycline) | 2.82 x 10⁻¹ (in a tet(A)-carrying strain) | [3] |

Table 2: Changes in MIC Values Due to Spontaneous Mutations

| Antibiotic | Bacterial Species | Resistance Mechanism | Fold Change in MIC | Reference |

| Tetracycline | Escherichia coli | Efflux pump upregulation | 2 to 16-fold | |

| Tigecycline | Escherichia coli | tet(A) amplification | up to 32-fold | [3] |

| Minocycline | Staphylococcus aureus | Ribosomal protection (tet(M)) | >8-fold |

Experimental Protocols for Studying Spontaneous Resistance

A systematic approach is required to select, characterize, and quantify spontaneous resistance to Demeclocycline. The following outlines key experimental protocols.

Luria-Delbrück Fluctuation Test for Mutation Rate Determination

This classic experiment is used to determine whether resistance mutations arise spontaneously or are induced by the antibiotic, and to calculate the mutation rate.

Protocol:

-

Inoculation: Inoculate a small number of bacterial cells (e.g., 10³ CFU) into a large number of parallel liquid cultures (e.g., 20-50 tubes) in a non-selective broth. Also, inoculate a larger bulk culture.

-

Incubation: Incubate all cultures without shaking to prevent aeration differences, until they reach saturation.

-

Plating:

-

Plate the entire volume of each parallel culture onto separate agar plates containing a selective concentration of Demeclocycline (typically 2-4x the MIC of the susceptible strain).

-

Create serial dilutions of the bulk culture and plate on both non-selective and selective agar to determine the total number of viable cells and the frequency of resistant mutants in the bulk population.

-

-

Incubation and Counting: Incubate the plates until colonies are visible. Count the number of resistant colonies on each plate from the parallel cultures.

-

Analysis: Analyze the distribution of the number of resistant colonies across the parallel cultures. A high variance between plates indicates that mutations arose spontaneously and randomly during growth. The mutation rate can be calculated using the Poisson distribution or the Lea-Coulson method of the median.

Stepwise Selection of Resistant Mutants (Serial Passage)

This method is used to mimic the gradual development of resistance under increasing antibiotic pressure.

Protocol:

-

Initial MIC Determination: Determine the baseline MIC of Demeclocycline for the susceptible bacterial strain using the broth microdilution method.

-

Serial Passage:

-

Inoculate the bacterial strain into a series of tubes containing sub-inhibitory concentrations of Demeclocycline (e.g., 0.125x, 0.25x, 0.5x MIC).

-

After incubation, transfer an aliquot from the tube with the highest concentration of Demeclocycline that still shows growth to a new series of tubes with increasing concentrations of the antibiotic.

-

Repeat this process for a set number of passages or until a significant increase in MIC is observed.

-

-

MIC Monitoring: Determine the MIC of the bacterial population at regular intervals throughout the serial passage experiment.

-

Isolation and Characterization: Isolate single colonies from the resistant populations and characterize their resistance level (MIC) and the underlying genetic mutations.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standardized method to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Protocol:

-

Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of Demeclocycline in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from a fresh culture.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of Demeclocycline in which no visible bacterial growth (turbidity) is observed.

Molecular Characterization of Resistant Mutants

Once resistant mutants are isolated, the genetic basis of their resistance needs to be determined.

-

PCR and DNA Sequencing: The genes known to be involved in tetracycline resistance (tet(A), tet(R), tet(M), tet(X)) and their regulatory regions are amplified by PCR and sequenced to identify mutations.

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of resistance genes (e.g., tet(A), tet(M), tet(X)). The expression levels in the resistant mutants are compared to the susceptible parent strain to determine if resistance is due to gene upregulation.

Caption: Experimental workflow for studying spontaneous Demeclocycline resistance.

Conclusion and Future Directions

Spontaneous resistance to Demeclocycline is a multifaceted problem driven primarily by mutations affecting efflux pumps, ribosomal protection, and enzymatic inactivation. Understanding the frequency and molecular basis of these spontaneous events is critical for the development of strategies to circumvent resistance. This guide provides a framework for the systematic study of these mechanisms.

Future research should focus on:

-

Generating Demeclocycline-specific quantitative data: There is a clear need for studies that specifically quantify mutation frequencies and MIC shifts for Demeclocycline across a range of clinically relevant bacteria.

-

High-throughput screening for resistance mutations: Advanced sequencing and screening methods can accelerate the identification of novel resistance mutations.

-

Development of resistance inhibitors: A deeper understanding of the structure and function of resistance-conferring proteins can aid in the design of inhibitors that could be used in combination with Demeclocycline to restore its efficacy.

By employing the methodologies and understanding the principles outlined in this guide, the scientific community can better address the challenge of spontaneous antibiotic resistance and prolong the clinical utility of important drugs like Demeclocycline.

References

- 1. Low levels of tetracyclines select for a mutation that prevents the evolution of high-level resistance to tigecycline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WikiGenes - [wikigenes.org]

- 3. Presence of Tetracycline Resistance Determinants and Susceptibility to Tigecycline and Minocycline - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Inducing the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) in Animal Models Using Demeclocycline

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Syndrome of Inappropriate Antidiuretic Hormone (SIADH) is characterized by excessive release of antidiuretic hormone (ADH), leading to water retention and hyponatremia. Animal models are crucial for studying the pathophysiology of SIADH and for developing novel therapeutic agents. Demeclocycline, a tetracycline antibiotic, is known to induce a state of nephrogenic diabetes insipidus, effectively antagonizing the action of ADH at the renal collecting ducts. This property makes it a valuable tool for creating animal models that mimic certain aspects of SIADH for research purposes. These application notes provide detailed protocols for inducing an SIADH-like state in animal models and the subsequent application of demeclocycline to study its effects.

Mechanism of Action:

Demeclocycline's primary mechanism in this context is the induction of nephrogenic diabetes insipidus. It interferes with the intracellular signaling cascade that follows the binding of vasopressin (ADH) to its V2 receptor in the renal collecting duct principal cells. Specifically, demeclocycline has been shown to decrease the generation of cyclic AMP (cAMP) and reduce the abundance of adenylate cyclase 3 and 5/6.[1][2] This reduction in cAMP signaling leads to decreased gene transcription and abundance of aquaporin-2 (AQP2), the water channel responsible for water reabsorption.[1][2][3][4] The diminished presence of AQP2 in the apical membrane of collecting duct cells impairs water reabsorption, leading to increased urine output (polyuria) and a decrease in urine osmolality, thereby correcting the hyponatremia associated with SIADH.[1][2][4]

Quantitative Data Summary

The following tables summarize the physiological and molecular changes observed in a rat model of dDAVP-induced hyponatremia (an experimental model of SIADH) following treatment with demeclocycline.

Table 1: Physiological Parameters in a Rat Model of SIADH Treated with Demeclocycline

| Parameter | Control (dDAVP-induced SIADH) | Demeclocycline Treated | Reference |

| Plasma Sodium (mmol/L) | 123 ± 2 | 135 ± 2 | [1] |

| Plasma Osmolality (mOsm/kg H₂O) | 258 ± 4 | 283 ± 4 | [1] |

| Urine Volume (mL/24h) | 29 ± 2 | 51 ± 6 | [1] |

| Urine Osmolality (mOsm/kg H₂O) | 511 ± 66 | 268 ± 33 | [1] |

Table 2: Molecular Changes in the Kidney of a Rat Model of SIADH Treated with Demeclocycline

| Protein Abundance (Inner Medulla) | Control (dDAVP-induced SIADH) | Demeclocycline Treated | Reference |

| Aquaporin-2 (AQP2) | Reduced | Significantly Reduced | [1] |

| Phospho-AQP2 (Ser256) | Reduced | Significantly Reduced | [1] |

| Adenylate Cyclase 5/6 | Reduced | Significantly Reduced | [1] |

Experimental Protocols

Protocol 1: Induction of SIADH in a Rat Model via dDAVP Infusion

This protocol describes the induction of a hyponatremic state mimicking SIADH in rats using a continuous infusion of the vasopressin analog, desmopressin (dDAVP).

Materials:

-

Male Wistar rats (or other suitable strain)

-

Osmotic minipumps (e.g., Alzet)

-

Desmopressin (dDAVP)

-

Sterile saline (0.9% NaCl)

-

Liquid diet

-

Metabolic cages

-